![molecular formula C12H17IO3 B14377408 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 89849-75-2](/img/structure/B14377408.png)
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a complex organic compound with a unique structure that includes an iodohexa-dienyl group and a trioxabicyclo-octane framework
Vorbereitungsmethoden
The synthesis of 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-1,5-hexadiene with 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, while the trioxabicyclo-octane framework provides a rigid structure that can interact with specific enzymes or receptors. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): While DABCO is a well-known catalyst and nucleophilic reagent, the presence of the iodohexa-dienyl group in 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[22
Quinuclidine: Similar in structure to DABCO, quinuclidine lacks the iodohexa-dienyl group, making it less versatile in certain chemical reactions.
Triethylenediamine (TEDA): Another related compound, TEDA, is used primarily as a catalyst in polymerization reactions. The unique structure of this compound offers distinct advantages in specific synthetic applications.
Eigenschaften
CAS-Nummer |
89849-75-2 |
|---|---|
Molekularformel |
C12H17IO3 |
Molekulargewicht |
336.17 g/mol |
InChI |
InChI=1S/C12H17IO3/c1-3-10(13)5-4-6-12-14-7-11(2,8-15-12)9-16-12/h1,4-9H2,2H3 |
InChI-Schlüssel |
HLPNHFRFDFBYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12COC(OC1)(OC2)CCCC(=C=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)
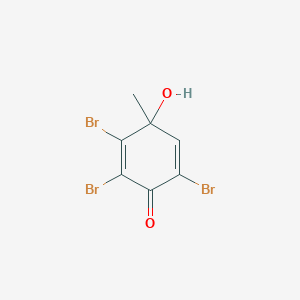


![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)
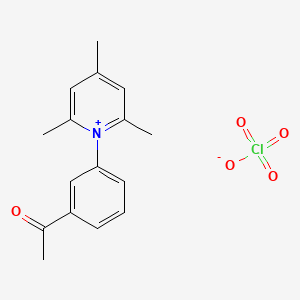
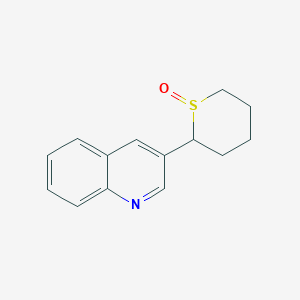
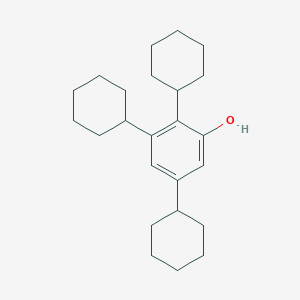
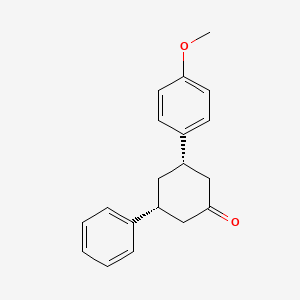

stannane](/img/structure/B14377397.png)
